Home > Products > Screening Compounds P100700 > 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile -

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

Catalog Number: EVT-13319613
CAS Number:
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is a complex organic compound characterized by the presence of a pyrazole ring attached to a benzonitrile group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The structure consists of a benzonitrile moiety, which is known for its utility in pharmaceuticals, coupled with a pyrazole group that can impart unique chemical properties.

Source

The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and potential applications .

Classification

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile falls under the category of heterocyclic compounds due to the presence of the pyrazole ring. It is also classified as an aromatic compound because of the benzonitrile component, which contributes to its stability and reactivity.

Synthesis Analysis

Methods

The synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile typically involves several key steps:

  1. Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
  2. Benzonitrile Coupling: The synthesized pyrazole derivative is then coupled with benzonitrile using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base.

Technical Details

The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is C12H10N4C_{12}H_{10}N_{4}. The structure includes:

  • A pyrazole ring: A five-membered ring containing two nitrogen atoms.
  • A benzonitrile group: An aromatic benzene ring attached to a nitrile (CN-C\equiv N) functional group.
Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile can undergo various chemical reactions:

  1. Oxidation: The pyrazole ring can be oxidized to form N-oxides.
  2. Reduction: The nitrile group may be reduced to form primary amines.
  3. Substitution Reactions: The sulfonyl group (if present in derivatives) can be substituted with nucleophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Amines or thiols in the presence of bases.
Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific biological targets such as enzymes or receptors, leading to desired pharmacological effects.

Process

The interactions are influenced by environmental factors like pH and temperature, which can affect the compound's stability and reactivity. Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is typically characterized by:

  • Appearance: Solid at room temperature.
  • Melting Point: Specific melting point data would need to be obtained from experimental sources.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide or methanol.
  • Reactivity: Reacts under conditions suitable for nucleophilic substitution or electrophilic addition.

Relevant data from spectral analysis (e.g., Infrared Spectroscopy, NMR) would provide further insights into functional groups present and their corresponding vibrations.

Applications

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a precursor for synthesizing novel pharmaceuticals with potential anti-cancer or anti-inflammatory properties.
  2. Material Science: Utilized in developing new materials with specific electronic or optical properties due to its unique structural features.
  3. Chemical Research: Employed as a building block for synthesizing more complex organic molecules through various coupling reactions.
Introduction to 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile

Nomenclature and Structural Uniqueness in Heterocyclic Chemistry

3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile represents a strategically important bicyclic scaffold in medicinal chemistry, characterized by a benzonitrile moiety connected to a 1-methylpyrazole ring at the 3-position. The compound's systematic name follows IUPAC conventions where the benzonitrile component serves as the parent structure with the pyrazole ring designated as a substituent. This connection pattern creates distinctive electronic properties due to the cyano group's strong electron-withdrawing character and the pyrazole's mixed electron-donating/accepting capabilities. The molecular formula C₁₁H₉N₃ confers intermediate lipophilicity (calculated LogP ≈ 2.1), while the planar arrangement allows for extensive π-orbital conjugation across both ring systems [3] [4].

The regiochemical designation (1-methyl-1H-pyrazol-4-yl) specifically indicates nitrogen methylation at position 1 and carbon linkage at position 4 of the pyrazole ring, which is electronically favorable for maintaining aromaticity. This configuration differs critically from isomeric structures such as 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile (CAS: 915707-41-4), where the linkage occurs at the pyrazole's 3-position [1]. Such positional isomerism profoundly influences biological activity due to altered dipole moments, hydrogen bonding capacity, and molecular geometry in protein binding pockets. The nitrile functionality serves as a versatile pharmacophore, acting as a hydrogen bond acceptor, influencing electron distribution, and providing a synthetic handle for further derivatization through hydrolysis or reduction [3] [6].

Table 1: Nomenclature and Structural Variants of Pyrazole-Containing Benzonitriles

Compound NameCAS NumberMolecular FormulaStructural Relationship
3-(1-Methyl-1H-pyrazol-4-yl)benzonitrileNot explicitly foundC₁₁H₉N₃Target compound
4-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile1154264-45-5C₁₁H₁₀N₄Aniline derivative
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzonitrile170855188 (CID)C₁₂H₁₁N₃Methyl-substituted analog
3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile139327573 (CID)C₁₁H₈FN₃Fluoro-substituted analog
4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile1249427-15-3C₁₁H₁₀N₄Amino-substituted pyrazole

Historical Context in Medicinal and Organic Synthesis Research

The emergence of 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile derivatives coincides with two transformative developments in early 21st century organic chemistry: the ascendancy of cross-coupling methodologies and the recognition of azoles as privileged pharmacophores. The compound's synthetic accessibility was revolutionized by Suzuki-Miyaura coupling, which enabled efficient formation of the critical C-C bond between pyrazole boronic esters/boronic acids and halogenated benzonitriles under palladium catalysis. This method offered superior regiocontrol compared to earlier nucleophilic substitution approaches limited to electron-deficient aryl systems [5] [7].

A significant conceptual milestone emerged when pharmaceutical researchers recognized the bioisosteric potential of the pyrazole ring relative to imidazoles and triazoles, particularly in kinase inhibitor development. The 2008 discovery of 1-methylpyrazole as a metabolically stable replacement for labile heterocycles in hepatotoxic compounds spurred investigation into derivatives like 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile. This innovation is exemplified in the development of MK-8033 (a c-Met/Ron dual kinase inhibitor), where the 1-methylpyrazole-4-yl moiety contributed to reduced CYP3A4 time-dependent inhibition compared to earlier analogs [10]. The strategic incorporation of the benzonitrile group concurrently addressed drug-likeness parameters by modulating crystallinity and aqueous solubility while providing a vector for additional target engagement.

Table 2: Historical Milestones in Pyrazolylbenzonitrile Chemistry

TimeframeDevelopmentSignificance
Early 2000sAdvancement of Suzuki coupling protocolsEnabled reliable C-C bond formation between aryl halides and pyrazole boronic esters
2008-2012Kinase inhibitor optimizations (e.g., MK-8033)Demonstrated pyrazole's advantage in reducing CYP-mediated toxicity
2013-2017PET ligand development for CNS targetsLeveraged benzonitrile's polarity for blood-brain barrier penetration
2018-2022M4 receptor PAM discoveryExploited scaffold's conformational flexibility for allosteric modulation

Role in Modern Drug Discovery and Molecular Design

In contemporary medicinal chemistry, 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile has evolved into a versatile structural motif with three primary applications: as a hydrogen-bonding domain in receptor-ligand interactions, as a spacer unit connecting hydrophobic and hydrophilic regions, and as a metabolic stability enhancer. Its molecular architecture efficiently addresses the "magic methyl" effect, where the N-methyl group blocks problematic metabolic oxidation while potentially enhancing target affinity through CH···O or CH···π interactions. The nitrile pharmacophore frequently engages in dipole-dipole interactions with protein backbone atoms or serves as a zinc-binding group in metalloenzyme inhibitors [3] [10].

Notably, this scaffold has demonstrated exceptional utility in CNS drug discovery despite its moderate molecular weight (183.21 g/mol). Fluorinated analogs like 3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile (CID 139327573) have been engineered as positron emission tomography (PET) ligands targeting the muscarinic acetylcholine receptor M4 subtype. These derivatives maintain favorable blood-brain barrier permeability (as predicted by PAMPA-BBB models) while resisting P-glycoprotein efflux, a critical advantage over earlier chemotypes [4] [9]. In oncology, the scaffold's planar conformation facilitates deep binding pocket penetration in kinases, as demonstrated by inhibitors of c-Met and Ron receptor tyrosine kinases where the benzonitrile-pyrazole system occupies the hydrophobic back pocket while forming critical hydrogen bonds with hinge region residues [10].

The emergent importance of this scaffold is further evidenced by its application in positive allosteric modulators (PAMs) for GPCRs. Recent structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives revealed that analogs featuring the benzonitrile moiety exhibited enhanced allosteric cooperativity (>50-fold increase in acetylcholine binding affinity) at human M4 receptors. This effect stems from the compound's ability to stabilize receptor conformations that enhance orthosteric ligand affinity while maintaining subtype selectivity (M4 over M1/M5) [9]. The scaffold's versatility is further demonstrated by its tolerance for diverse substituents, including amino groups (e.g., 4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile, CAS 1249427-15-3) and methyl derivatives (e.g., 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)benzonitrile, CID 170855188), enabling precise optimization of potency and physicochemical properties [3] [5] [7].

Table 3: Synthetic Approaches to Pyrazolylbenzonitrile Derivatives

MethodologyReaction SequenceAdvantagesRepresentative Yield
Suzuki-Miyaura Coupling(Pyrazol-4-yl)boronic ester + 3-bromobenzonitrile → Pd(PPh₃)₄, base, solventHigh regioselectivity, tolerance of nitrile group53-75% [5] [7] [9]
Buchwald-Hartwig Amination4-amino-1-methylpyrazole + 3-bromobenzonitrile → Pd₂(dba)₃, XPhosAccess to aniline derivatives (e.g., 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzonitrile)Not reported
SNAr Displacement4-fluorobenzonitrile + 1-methyl-4-pyrazolamine → heatingLimited to electron-deficient aryl fluoridesNot reported
Multi-step AssemblySequential cyclization and functionalizationEnables complex substitution patterns7-18% (4-5 steps) [9]

Synthetic Innovations and Chemical Biology

The synthetic accessibility of 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile derivatives continues to expand through methodological innovations. Modern routes typically commence with regioselective pyrazole N-methylation followed by generation of boronic ester functionalities at C4. Palladium-catalyzed coupling with halogenated benzonitriles proceeds efficiently under microwave-assisted conditions (120-150°C, 20-60 minutes), achieving yields of 53-75% while preserving the sensitive nitrile group [5] [7]. Recent advances employ continuous flow chemistry to enhance reaction control and scalability, particularly for derivatives requiring subsequent radiofluorination for PET imaging applications [9].

In chemical biology, this scaffold has enabled target engagement studies through strategic incorporation of spectroscopic probes. The nitrile group's distinctive infrared absorption (2210-2260 cm⁻¹) allows direct monitoring of ligand binding via Raman spectroscopy without introducing perturbing labels. Additionally, carbon-11 labeling at the nitrile position has been explored for in vivo pharmacokinetic studies, though the preferred approach for PET radioligands involves fluorination at the benzonitrile ring, as demonstrated in M4-targeted probes showing 28 ± 10% radiochemical yield and >37 GBq/μmol molar activity [9]. These molecular imaging applications capitalize on the scaffold's balanced lipophilicity (cLogP 1.8-2.5) and moderate molecular weight, properties that favor blood-brain barrier penetration while minimizing non-specific binding.

Structure-Activity Relationship (SAR) Trends

Systematic SAR exploration has established critical structural determinants for biological activity in this chemotype. The N-methyl group is indispensable for metabolic stability, with demethylated analogs showing rapid hepatic clearance via CYP1A2-mediated oxidation. However, replacing the methyl with fluoroethyl or fluoropropyl groups (as in M4 PAM development) improved potency while maintaining metabolic resistance [9]. The benzonitrile position profoundly influences target engagement: 3-substituted derivatives generally show superior kinase inhibition to 4-substituted isomers, attributed to better vector alignment with hinge region residues in ATP-binding pockets [10].

Ring substitutions enable precise activity modulation: electron-withdrawing groups (e.g., 3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile) enhance CNS penetration and receptor binding affinity, while electron-donating groups (e.g., 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzonitrile) favor solubility and oral bioavailability. Recent crystallographic evidence from kinase complexes reveals the nitrile nitrogen forms hydrogen bonds with backbone NH groups (distance: 2.9-3.2 Å), explaining why bioisosteric replacement with alkynes typically reduces potency despite similar steric bulk [9] [10]. These insights establish 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile as a multidimensional scaffold capable of addressing diverse drug discovery challenges through rational structural modification.

Properties

Product Name

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

IUPAC Name

3-(1-methylpyrazol-4-yl)benzonitrile

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C11H9N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,1H3

InChI Key

WJVYDXNVNAHQDS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.